

# SR-4835: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**SR-4835** is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Its efficacy in preclinical models, particularly in triple-negative breast cancer, has established it as a significant tool for cancer research. A critical aspect of its preclinical evaluation is its selectivity profile, as off-target kinase interactions can lead to unforeseen toxicities and confound experimental results. This guide provides a comprehensive comparison of **SR-4835**'s cross-reactivity with other kinases, supported by experimental data and detailed protocols.

## **Executive Summary**

Extensive kinase profiling has demonstrated the high selectivity of **SR-4835** for CDK12 and CDK13. In a broad panel of over 450 kinases, **SR-4835** exhibited minimal off-target activity at a concentration of 10  $\mu$ M. The primary off-targets with measurable binding affinity are Cyclin-Dependent Kinase 6 (CDK6), Glycogen Synthase Kinase 3 Alpha (GSK3A), and Glycogen Synthase Kinase 3 Beta (GSK3B). Additionally, **SR-4835** displays a tenfold lower potency for Cyclin-Dependent Kinase 10 (CDK10).

# **Quantitative Kinase Selectivity Data**

The following table summarizes the cross-reactivity of **SR-4835** against its primary targets and key off-targets, as determined by various kinase assays.



| Target                  | Assay Type                   | Potency (Kd or IC50)         | Reference |
|-------------------------|------------------------------|------------------------------|-----------|
| CDK12                   | Binding Affinity (DiscoverX) | 98 nM                        |           |
| ADP-Glo Kinase<br>Assay | 99.0 ± 10.5 nM               |                              |           |
| CDK13                   | Cell-free assay              | 4.9 nM (IC50)                | _         |
| CDK6                    | Binding Affinity             | 5.1 μΜ                       |           |
| GSK3A                   | Binding Affinity             | 1.2 μΜ                       |           |
| GSK3B                   | Binding Affinity             | 810 nM                       | -         |
| CDK10                   | Dose-response inhibition     | ~10-fold lower than CDK12/13 | _         |

Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) is a measure of inhibitory potency. Lower values indicate higher affinity/potency.

## **Kinome Scan Profiling**

A comprehensive kinome scan was performed to assess the selectivity of **SR-4835** across the human kinome. At a concentration of 10  $\mu$ M, **SR-4835** demonstrated remarkable selectivity, with very few kinases showing significant inhibition. This high degree of selectivity minimizes the potential for confounding off-target effects in experimental systems.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key assays used to determine the kinase selectivity of **SR-4835**.

# **DiscoverX KINOMEscan™ Binding Assay**



This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand.

#### Workflow:



#### Click to download full resolution via product page

Figure 1. Workflow for the KINOMEscan™ binding assay.

#### Protocol:

- Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.
- Binding Reaction: The DNA-tagged kinase, liganded beads, and SR-4835 are combined in a multi-well plate.
- Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
- Washing: The beads are washed to remove unbound kinase.
- Elution: The bound kinase is eluted from the beads.



 Quantification: The amount of eluted kinase is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR). The amount of kinase captured is inversely proportional to the binding affinity of the test compound.

## **ADP-Glo™** Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

#### Workflow:



Click to download full resolution via product page

Figure 2. Workflow for the ADP-Glo™ kinase assay.

#### Protocol:

- Kinase Reaction: The kinase, its substrate, ATP, and SR-4835 (at various concentrations)
  are incubated together in a multi-well plate.
- Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
- ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
- Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal.
- Luminescence Measurement: The light output is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity



in the presence of the inhibitor.

## **Radioactive Kinase Assay**

This traditional method measures the incorporation of a radioactive phosphate group (from [y-32P]ATP) into a substrate by the kinase.

#### Workflow:



Click to download full resolution via product page

Figure 3. Workflow for a radioactive kinase assay.

#### Protocol:

- Kinase Reaction: The kinase, substrate, [y-32P]ATP, and SR-4835 are incubated together.
- Reaction Termination: The reaction is stopped, typically by adding a strong acid or denaturant.
- Separation: The phosphorylated substrate is separated from the unincorporated [y-32P]ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
- Washing: The filter is washed to remove unbound [y-32P]ATP.
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. A decrease in radioactivity compared to a control without the inhibitor indicates kinase inhibition.

# **Signaling Pathway Context**



**SR-4835**'s primary targets, CDK12 and CDK13, are key regulators of transcription elongation. They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the transition from transcription initiation to productive elongation. By inhibiting CDK12/13, **SR-4835** disrupts this process, leading to the downregulation of genes with long introns and those involved in the DNA damage response (DDR).



Click to download full resolution via product page

Figure 4. Simplified signaling pathway of **SR-4835** action.

## Conclusion

The available data strongly support the classification of **SR-4835** as a highly selective inhibitor of CDK12 and CDK13. Its minimal cross-reactivity with a wide range of other kinases makes it a valuable and precise tool for studying the biological functions of CDK12 and CDK13 and for







exploring their therapeutic potential in oncology. The detailed experimental protocols provided herein offer a foundation for the independent verification and further exploration of **SR-4835**'s kinase interaction profile.

To cite this document: BenchChem. [SR-4835: A Comparative Guide to Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15580120#cross-reactivity-of-sr-4835-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com